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molecular formula C5H6O2 B133921 Furfuryl alcohol CAS No. 98-00-0

Furfuryl alcohol

Cat. No. B133921
M. Wt: 98.1 g/mol
InChI Key: XPFVYQJUAUNWIW-UHFFFAOYSA-N
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Patent
US04176114

Procedure details

A mixture of furfuryl alcohol and a urea-formaldehyde resin is prepared. Phenol and furfuryl alcohol and paraformaldehyde are heated together to produce a phenol formaldehyde pre-condensate admixture with furfuryl alcohol. The urea-formaldehyde-furfuryl alcohol precondensate and phenol-formaldehyde-furfuryl alcohol admixture are mixed with poly furfuryl alcohol and heated at a temperature of about 120°-160° F. for several hours until a viscous liquid pre-polymer admixture is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:8]1([OH:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C=O>>[CH2:5]=[O:6].[C:8]1([OH:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O.C1(=CC=CC=C1)O
Name
Type
product
Smiles
C(C1=CC=CO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04176114

Procedure details

A mixture of furfuryl alcohol and a urea-formaldehyde resin is prepared. Phenol and furfuryl alcohol and paraformaldehyde are heated together to produce a phenol formaldehyde pre-condensate admixture with furfuryl alcohol. The urea-formaldehyde-furfuryl alcohol precondensate and phenol-formaldehyde-furfuryl alcohol admixture are mixed with poly furfuryl alcohol and heated at a temperature of about 120°-160° F. for several hours until a viscous liquid pre-polymer admixture is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:8]1([OH:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C=O>>[CH2:5]=[O:6].[C:8]1([OH:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O.C1(=CC=CC=C1)O
Name
Type
product
Smiles
C(C1=CC=CO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04176114

Procedure details

A mixture of furfuryl alcohol and a urea-formaldehyde resin is prepared. Phenol and furfuryl alcohol and paraformaldehyde are heated together to produce a phenol formaldehyde pre-condensate admixture with furfuryl alcohol. The urea-formaldehyde-furfuryl alcohol precondensate and phenol-formaldehyde-furfuryl alcohol admixture are mixed with poly furfuryl alcohol and heated at a temperature of about 120°-160° F. for several hours until a viscous liquid pre-polymer admixture is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:8]1([OH:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C=O>>[CH2:5]=[O:6].[C:8]1([OH:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O.C1(=CC=CC=C1)O
Name
Type
product
Smiles
C(C1=CC=CO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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